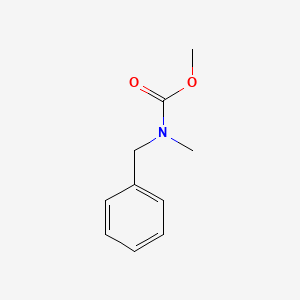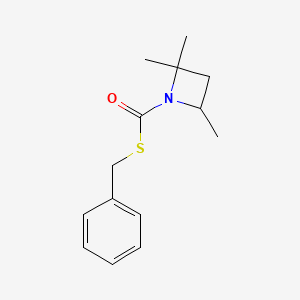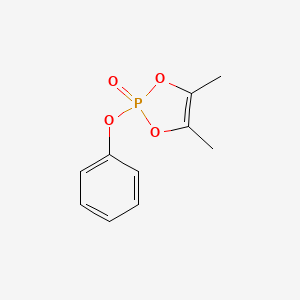
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a chemical compound known for its unique structure and properties It belongs to the class of dioxaphospholes, which are characterized by a five-membered ring containing both oxygen and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of phenol derivatives with phosphorus-containing reagents. One common method includes the reaction of 4,5-dimethyl-1,3,2-dioxaphospholane with phenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product. Safety measures are crucial due to the reactivity of phosphorus-containing intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted dioxaphospholes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with molecular targets through its reactive phosphorus center. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect biological pathways. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dimethyl-2-(pentafluorophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- 2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one
Uniqueness
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one stands out due to its specific phenoxy substitution, which imparts unique reactivity and properties compared to its analogs. The presence of the phenoxy group influences its chemical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
55895-03-9 |
|---|---|
Molekularformel |
C10H11O4P |
Molekulargewicht |
226.17 g/mol |
IUPAC-Name |
4,5-dimethyl-2-phenoxy-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C10H11O4P/c1-8-9(2)13-15(11,12-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
OFMPJJBIQPWNNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OP(=O)(O1)OC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


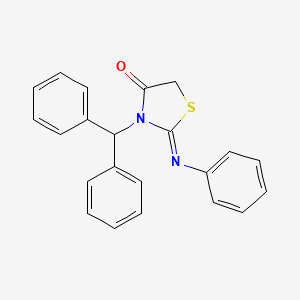
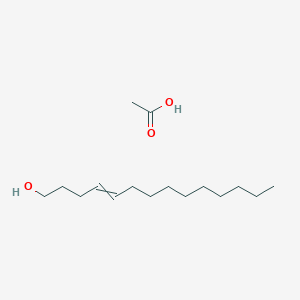
sulfanium bromide](/img/structure/B14632837.png)
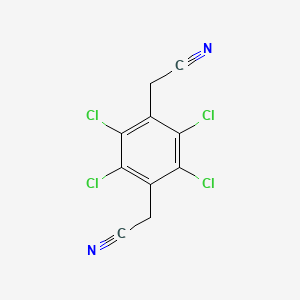
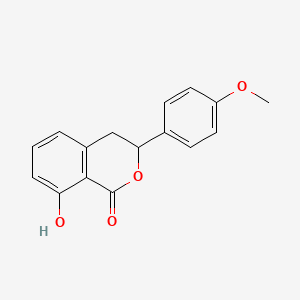
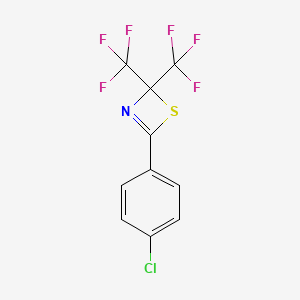

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
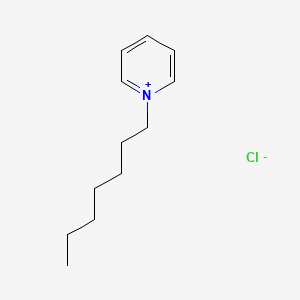
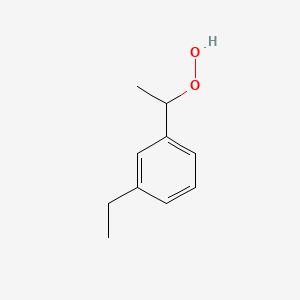
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

